Lissoclinamide 6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

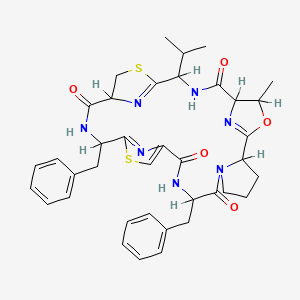

Lissoclinamide 6 is a natural product found in Lissoclinum patella with data available.

Scientific Research Applications

Cytotoxicity and Structure-Activity Relationships

Lissoclinamide 6, along with other lissoclinamides, has been studied primarily for its cytotoxic properties. Hawkins et al. (1990) investigated various lissoclinamides, noting their cytotoxicity in human fibroblast and bladder carcinoma cell lines as well as in normal lymphocytes. They found that slight structural changes in these compounds resulted in significant differences in cytotoxicities, highlighting the importance of their specific chemical structures (Hawkins et al., 1990).

Degnan et al. (1989) also focused on the cytotoxic activities of lissoclinamides, including this compound. Their research described the isolation and structural determination of new lissoclinamides from the ascidian Lissoclinum patella, exploring the structure-activity relationships within this family of compounds (Degnan et al., 1989).

Metal Binding Properties

Morris et al. (2001) conducted studies on the metal binding selectivity of lissoclinamides, including this compound. Their research used MS and CD competition studies to show how these cyclic peptides isolated from Lissoclinum patella demonstrated selectivity for certain metal ions, such as copper(II) ions, in the presence of other metals like zinc(II) ions (Morris et al., 2001).

Synthesis and Structural Analysis

Wipf et al. (1996) achieved the total synthesis of lissoclinamide 7, which is closely related to this compound. Their work provided insights into the structural challenges associated with synthesizing these complex marine natural products, which could be extended to the study of this compound (Wipf et al., 1996).

properties

CAS RN |

126452-98-0 |

|---|---|

Molecular Formula |

C7H13N3O2 |

Molecular Weight |

0 |

IUPAC Name |

8,15-dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone |

InChI |

InChI=1S/C38H43N7O5S2/c1-21(2)30-37-42-28(20-52-37)32(46)39-25(17-23-11-6-4-7-12-23)36-41-27(19-51-36)33(47)40-26(18-24-13-8-5-9-14-24)38(49)45-16-10-15-29(45)35-44-31(22(3)50-35)34(48)43-30/h4-9,11-14,19,21-22,25-26,28-31H,10,15-18,20H2,1-3H3,(H,39,46)(H,40,47)(H,43,48) |

SMILES |

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyridinemethanesulfonic acid, 5-[[5-[(5-chloro-6-fluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, lithium sodium salt](/img/structure/B1179573.png)